molecular formula C10H13BrClNO B6195242 8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680542-69-0

8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6195242
CAS No.: 2680542-69-0
M. Wt: 278.6
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Description

8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazepine ring.

    Methylation: The methyl group is introduced at the 3rd position via alkylation using a methylating agent such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the benzoxazepine ring.

    Substitution: Substituted benzoxazepine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other benzoxazepine derivatives:

    8-chloro-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    8-bromo-3-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Similar structure but with an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.

    8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine hydrochloride: Similar structure but with a diazepine ring, which may significantly change its pharmacological profile.

Properties

CAS No.

2680542-69-0

Molecular Formula

C10H13BrClNO

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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